N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide
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Overview
Description
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide is a complex organic compound that features a thiazepane ring, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide typically involves the reaction of thiophene derivatives with thiazepane intermediates. One common method involves the use of α-oxothioamides and bromoketones in the presence of a base such as triethylamine in acetonitrile . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazepane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the acetamide group can produce ethylamine derivatives.
Scientific Research Applications
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide involves its interaction with specific molecular targets. The thiophene and thiazepane rings can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one: Shares the thiophene and oxoethyl groups but differs in the presence of a chromenone ring.
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Similar in having a thiophene ring and acetamide group but differs in the cyano and benzo substitutions.
Uniqueness
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide is unique due to its combination of a thiazepane ring and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
N-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-10(16)14-9-13(17)15-5-4-12(19-8-6-15)11-3-2-7-18-11/h2-3,7,12H,4-6,8-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKMDDUTBPWSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(SCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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